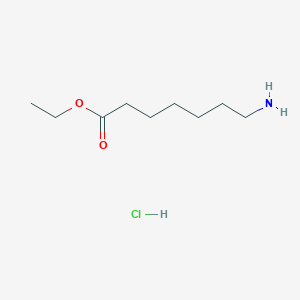

Ethyl 7-aminoheptanoate hydrochloride

Description

Properties

IUPAC Name |

ethyl 7-aminoheptanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2.ClH/c1-2-12-9(11)7-5-3-4-6-8-10;/h2-8,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJSRNPWHNTUQEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60509605 | |

| Record name | Ethyl 7-aminoheptanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60509605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29840-65-1 | |

| Record name | Heptanoic acid, 7-amino-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29840-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 7-aminoheptanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60509605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptanoic acid, 7-amino-, ethyl ester, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.388 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of Ethyl 7-aminoheptanoate hydrochloride?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 7-aminoheptanoate hydrochloride is a bifunctional organic compound of significant interest in the fields of medicinal chemistry, organic synthesis, and drug development. Its structure, featuring a terminal primary amine and an ethyl ester separated by a seven-carbon aliphatic chain, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of innovative therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Histone Deacetylase (HDAC) inhibitors.

Chemical and Physical Properties

Ethyl 7-aminoheptanoate hydrochloride is a white to off-white or pale red solid.[1][] It is slightly soluble in methanol and water.[][3] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 29840-65-1 | [3][4] |

| Molecular Formula | C₉H₂₀ClNO₂ | [3][4] |

| Molecular Weight | 209.71 g/mol | [4] |

| Melting Point | 119-122 °C | [][3] |

| Boiling Point | 269.8 °C at 760 mmHg | [5] |

| Flash Point | 117 °C | [5] |

| Appearance | Off-white to Pale Red Solid | [1][] |

| Solubility | Slightly soluble in methanol and water | [][3] |

| Storage | Store at 2-8°C in an inert atmosphere | [1] |

Spectroscopic Data

Spectroscopic techniques are crucial for the structural elucidation and confirmation of Ethyl 7-aminoheptanoate hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

The protons of the ethyl group are expected to show a triplet for the methyl (CH₃) group and a quartet for the methylene (CH₂) group.[6]

-

The methylene group adjacent to the ester oxygen and the methylene group adjacent to the amino group will have characteristic chemical shifts.[6]

-

The protons of the primary amine (-NH₂) typically appear as a broad singlet.[6]

¹³C NMR:

-

The spectrum will show distinct signals for each of the nine carbon atoms.[6]

-

Key resonances include the carbonyl carbon of the ester group, the two carbons of the ethyl group, and the seven distinct carbons of the heptanoate chain.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of Ethyl 7-aminoheptanoate hydrochloride is expected to exhibit characteristic absorption bands corresponding to its functional groups.[3][6]

| Functional Group | Expected Absorption Range (cm⁻¹) | Reference(s) |

| N-H stretch (primary amine) | 3300-3400 (broad) | [3][6] |

| C-H stretch (sp³ C-H) | Below 3000 | [3][6] |

| C=O stretch (ester carbonyl) | 1735-1740 (strong, sharp) | [3][6] |

| C-O stretch | 1000-1300 | [3][6] |

Chemical Reactivity and Synthesis

The dual functionality of Ethyl 7-aminoheptanoate hydrochloride, possessing both a nucleophilic amino group and an electrophilic ester group, makes it a valuable intermediate in organic synthesis.[3][9] The primary amino group readily participates in reactions such as acylation and alkylation to form amides and substituted amines, while the ester group can be hydrolyzed to the corresponding carboxylic acid.[3]

Synthesis of Ethyl 7-aminoheptanoate hydrochloride

Several synthetic routes have been developed for the preparation of Ethyl 7-aminoheptanoate and its hydrochloride salt.

1. From Cycloheptanone:

A modern and cost-effective method starts with cycloheptanone.[3] The process involves the formation of cycloheptanone oxime, which then undergoes a Beckmann rearrangement to yield enantholactam. Subsequent hydrolysis of the lactam under strong acidic conditions gives 7-aminoheptanoic acid hydrochloride, which can then be esterified.[3]

Experimental Protocol: Esterification of 7-Aminoheptanoic Acid

This protocol describes the acid-catalyzed esterification of 7-aminoheptanoic acid with ethanol to produce Ethyl 7-aminoheptanoate, which is then converted to its hydrochloride salt.

-

Materials: 7-aminoheptanoic acid, absolute ethanol, concentrated sulfuric acid or dry hydrogen chloride gas.[10][11]

-

Procedure:

-

A mixture of 7-aminoheptanoic acid and an excess of absolute ethanol is prepared.[10]

-

A catalytic amount of concentrated sulfuric acid or dry hydrogen chloride gas is slowly added to the mixture.[10][11]

-

The reaction mixture is heated under reflux to facilitate the esterification.[10] The reaction is reversible, and using a large excess of ethanol helps to drive the equilibrium towards the product.[10]

-

For small-scale synthesis, the ethyl 7-aminoheptanoate, which has the lowest boiling point in the mixture, can be distilled off as it is formed to prevent the reverse reaction.[10][11]

-

To obtain the hydrochloride salt, the free ester is dissolved in a suitable solvent and treated with a solution of hydrogen chloride in an organic solvent (e.g., diethyl ether or dioxane).

-

2. From Ethyl 7-bromoheptanoate:

Another synthetic route involves the nucleophilic substitution of the bromine atom in ethyl 7-bromoheptanoate with an amino group, typically from ammonia or a protected amine source.[6] This method is particularly useful for synthesizing derivatives with substituted amino groups.

Applications in Drug Development

Ethyl 7-aminoheptanoate hydrochloride serves as a crucial building block in the synthesis of various pharmaceuticals, most notably in the development of PROTACs and HDAC inhibitors.[9][12]

Role as a PROTAC Linker

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins.[9][13] A PROTAC consists of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[9][13] The linker's length, flexibility, and chemical composition are critical for the efficacy of the PROTAC.[13][14] Ethyl 7-aminoheptanoate hydrochloride provides a flexible alkyl chain that can be incorporated into PROTAC linkers, allowing for the optimization of the distance between the two ligands to facilitate the formation of a productive ternary complex between the target protein and the E3 ligase.[13][14]

References

- 1. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]

- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 4. Synthesis of Tianeptine Sodium | Semantic Scholar [semanticscholar.org]

- 5. 7-Amino-heptanoic acid ethyl ester hydrochloride, CAS No. 29840-65-1 - iChemical [ichemical.com]

- 6. Ethyl 7-aminoheptanoate | High-Purity RUO [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 14. chempep.com [chempep.com]

Ethyl 7-aminoheptanoate hydrochloride CAS number and molecular weight

This technical guide provides comprehensive information on Ethyl 7-aminoheptanoate hydrochloride, a key intermediate in pharmaceutical and biotechnological research. It is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations of its synthetic applications.

Core Compound Data

Ethyl 7-aminoheptanoate hydrochloride is a chemical compound valued for its bifunctional nature, possessing both a primary amine and an ethyl ester group. This structure makes it a versatile building block in organic synthesis.

| Property | Value | References |

| CAS Number | 29840-65-1 | [1][2][3][4][5][6] |

| Molecular Formula | C₉H₂₀ClNO₂ | [2][3][4][6] |

| Molecular Weight | 209.71 g/mol | [2][4][6] |

| Alternate Names | 7-Aminoheptanoic acid ethyl ester hydrochloride | [2] |

| Appearance | Off-white to pale red solid | [1] |

| Storage | Store at 2-8°C in an inert atmosphere | [1] |

Experimental Protocols

This section details the methodologies for the synthesis of Ethyl 7-aminoheptanoate hydrochloride and its subsequent application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

This protocol describes the synthesis from 7-aminoheptanoic acid and ethanol, a common and straightforward method.[1]

Materials:

-

7-Aminoheptanoic acid

-

Absolute ethanol

-

Concentrated hydrochloric acid (or anhydrous hydrogen chloride gas)

-

Round bottom flask

-

Reflux condenser

-

Water bath or heating mantle

-

Rotary evaporator

-

Anhydrous ether

-

Vacuum desiccator

Procedure:

-

In a round bottom flask, dissolve 0.01 mol of 7-aminoheptanoic acid in 100 mL of absolute ethanol.

-

Carefully add a catalytic amount of concentrated hydrochloric acid to the solution. Alternatively, bubble anhydrous hydrogen chloride gas through the ethanolic solution.

-

Attach a reflux condenser to the flask and heat the mixture to reflux using a water bath or heating mantle. Maintain reflux for approximately 24 hours to drive the esterification to completion.[3]

-

After the reflux period, allow the reaction mixture to cool to room temperature.

-

Remove the solvent (ethanol) and excess hydrochloric acid under reduced pressure using a rotary evaporator. This will yield the crude Ethyl 7-aminoheptanoate hydrochloride.

-

For purification, dissolve the crude product in a minimum volume of absolute ethanol.

-

Induce recrystallization by the slow addition of anhydrous ether, followed by cooling the mixture to 0°C.

-

Collect the precipitated solid by filtration and wash it with anhydrous ether.

-

Dry the purified solid product under vacuum in a desiccator.

Ethyl 7-aminoheptanoate hydrochloride serves as a versatile linker in the modular synthesis of PROTACs.[4] PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. The following workflow outlines the general steps for incorporating an amino-functionalized linker into a PROTAC.

Materials:

-

Ethyl 7-aminoheptanoate hydrochloride

-

E3 Ligase Ligand with a suitable reactive group (e.g., a carboxylic acid)

-

Target Protein Ligand with a suitable reactive group

-

Coupling reagents (e.g., DCC, HATU)

-

Bases (e.g., triethylamine, DIPEA)

-

Appropriate anhydrous solvents (e.g., DMF, DCM)

-

Purification equipment (e.g., HPLC)

Procedure:

-

Neutralization of the Linker: Dissolve Ethyl 7-aminoheptanoate hydrochloride (1.0 eq) in an anhydrous solvent such as dichloromethane. Add a base like triethylamine (1.1 eq) to neutralize the hydrochloride salt and liberate the free amine.

-

Coupling to the First Ligand (e.g., E3 Ligase Ligand): In a separate flask, activate the carboxylic acid group of the E3 ligase ligand (1.0 eq) with a coupling reagent. Add the solution of the neutralized linker to the activated E3 ligase ligand. Stir the reaction at room temperature until completion, which can be monitored by TLC or LC-MS.

-

Purification of the Intermediate: Upon completion, purify the resulting intermediate (E3 Ligase Ligand-Linker conjugate) using appropriate chromatographic techniques.

-

Hydrolysis of the Ester (if necessary): The ethyl ester of the linker can be hydrolyzed to a carboxylic acid to enable coupling to the second ligand. This step may not be necessary depending on the synthetic strategy.

-

Coupling to the Second Ligand (Target Protein Ligand): Activate the appropriate functional group on the intermediate from step 3 and react it with the target protein ligand to form the final PROTAC molecule.

-

Final Purification: Purify the final PROTAC product using preparative HPLC to ensure high purity for biological assays.

Visualizations

The following diagrams illustrate the synthetic workflows described in the experimental protocols section.

Caption: Fischer-Speier esterification for the synthesis of Ethyl 7-aminoheptanoate hydrochloride.

Caption: General workflow for the incorporation of Ethyl 7-aminoheptanoate hydrochloride into a PROTAC.

References

- 1. Ethyl 7-aminoheptanoate | High-Purity RUO [benchchem.com]

- 2. 7-Amino-heptanoic acid ethyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. scielo.br [scielo.br]

- 4. nbinno.com [nbinno.com]

- 5. 7-Aminoheptanoic acid ethyl ester hydrochloride [oakwoodchemical.com]

- 6. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility of Ethyl 7-aminoheptanoate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethyl 7-aminoheptanoate hydrochloride, a key building block in synthetic organic chemistry and pharmaceutical development, presents a solubility profile that is critical for its effective use in various laboratory and industrial applications. This technical guide provides a comprehensive overview of its solubility in common laboratory solvents, offering both qualitative data from available literature and a detailed protocol for quantitative determination.

Core Concepts: Understanding Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in solution. For Ethyl 7-aminoheptanoate hydrochloride, its structure, featuring a hydrophilic amino hydrochloride group and a more hydrophobic ethyl ester long alkyl chain, results in a nuanced solubility profile. The hydrochloride salt form generally enhances aqueous solubility compared to the free base, while the ethyl ester group can improve solubility in organic solvents.

Qualitative Solubility Data

While specific quantitative solubility data for Ethyl 7-aminoheptanoate hydrochloride is not widely reported in publicly available literature, qualitative information has been gathered from various sources. This information is crucial for initial solvent screening and experimental design.

| Solvent | IUPAC Name | Type | Reported Solubility | Source |

| Water | Water | Protic, Polar | Slightly Soluble | [1] |

| Methanol | Methanol | Protic, Polar | Slightly Soluble | [1] |

| Dichloromethane (DCM) | Dichloromethane | Aprotic, Polar | Implied Soluble | [2][3] |

| Dimethyl Sulfoxide (DMSO) | Dimethyl Sulfoxide | Aprotic, Polar | Implied Soluble | [2][3][4] |

Note: "Implied Soluble" indicates that the compound was used as a reagent in the specified solvent, suggesting sufficient solubility for the reaction to proceed.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is essential. The following details the widely accepted shake-flask method for determining the equilibrium solubility of a compound like Ethyl 7-aminoheptanoate hydrochloride.

Objective:

To determine the equilibrium solubility of Ethyl 7-aminoheptanoate hydrochloride in various common laboratory solvents at a controlled temperature.

Materials:

-

Ethyl 7-aminoheptanoate hydrochloride (solid)

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, DMF, dichloromethane)

-

Analytical balance

-

Vials with tight-fitting caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrumentation (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis)

Methodology:

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of Ethyl 7-aminoheptanoate hydrochloride and add it to a vial containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure that the solution is saturated.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle.

-

To effectively separate the saturated solution from the undissolved solid, centrifuge the vials at a specific speed and temperature.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) without disturbing the solid pellet.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of Ethyl 7-aminoheptanoate hydrochloride in the diluted sample using a validated analytical method (e.g., HPLC with a standard calibration curve).

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula:

Solubility (mg/mL) = (Concentration of diluted sample in mg/mL) x (Dilution factor)

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a new compound, such as Ethyl 7-aminoheptanoate hydrochloride.

Caption: Generalized Workflow for Solubility Determination.

This structured approach ensures the generation of reliable and reproducible solubility data, which is indispensable for the successful design of chemical reactions, purification processes, and formulation development in the pharmaceutical and chemical industries.

References

Spectroscopic Profile of Ethyl 7-aminoheptanoate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for Ethyl 7-aminoheptanoate hydrochloride (CAS No. 29840-65-1). Due to the limited availability of experimentally verified spectra in the public domain, this document compiles predicted data based on the analysis of its functional groups and spectral data from analogous compounds. This guide is intended to support research and development activities by providing a foundational understanding of the compound's spectral characteristics.

Introduction

Ethyl 7-aminoheptanoate hydrochloride is a bifunctional organic molecule featuring a terminal primary amine and an ethyl ester functionality, separated by a six-carbon aliphatic chain. This structure makes it a valuable building block in organic synthesis, particularly in the development of pharmaceutical intermediates. Accurate characterization using spectroscopic methods is crucial for its quality control and use in further synthetic applications.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry of Ethyl 7-aminoheptanoate hydrochloride. These predictions are based on established chemical shift and absorption frequency ranges for the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for Ethyl 7-aminoheptanoate hydrochloride

| Protons | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constant (J) Hz | Integration |

| -CH₃ (ester) | 1.25 | Triplet (t) | 7.1 | 3H |

| -CH₂- (chain, 4 positions) | 1.30 - 1.70 | Multiplet (m) | - | 8H |

| -CH₂-C=O | 2.30 | Triplet (t) | 7.4 | 2H |

| -CH₂-NH₃⁺ | 3.05 | Triplet (t) | 7.6 | 2H |

| -O-CH₂- | 4.12 | Quartet (q) | 7.1 | 2H |

| -NH₃⁺ | 8.10 (broad) | Singlet (s) | - | 3H |

Table 2: Predicted ¹³C NMR Spectral Data for Ethyl 7-aminoheptanoate hydrochloride

| Carbon Atom | Predicted Chemical Shift (δ) ppm |

| -C H₃ (ester) | 14.2 |

| -C H₂- (chain) | 24.5, 26.3, 28.5, 31.0 |

| -C H₂-C=O | 34.0 |

| -C H₂-NH₃⁺ | 39.8 |

| -O-C H₂- | 60.5 |

| -C=O | 173.5 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Data for Ethyl 7-aminoheptanoate hydrochloride

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Ammonium) | 3200 - 2800 | Strong, Broad |

| C-H Stretch (Aliphatic) | 2950 - 2850 | Strong |

| C=O Stretch (Ester) | ~1735 | Strong |

| N-H Bend (Ammonium) | ~1600 - 1500 | Medium |

| C-O Stretch (Ester) | ~1240 | Strong |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for Ethyl 7-aminoheptanoate hydrochloride

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 174.15 | Molecular ion of the free amine. The hydrochloride salt will typically dissociate in the ion source. |

| [M-OC₂H₅]⁺ | 128.12 | Loss of the ethoxy group. |

| [C₂H₅OH₂]⁺ | 47.05 | Protonated ethanol. |

Experimental Protocols

The following sections describe generalized experimental protocols for acquiring the spectroscopic data. Specific parameters may need to be optimized based on the instrumentation used.

NMR Spectroscopy

A standard approach for acquiring high-resolution ¹H and ¹³C NMR spectra of Ethyl 7-aminoheptanoate hydrochloride would involve the following steps:

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or CD₃OD, as the compound is a salt). Add a small amount of a reference standard, such as DSS or a calibrated solvent signal.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Pulse Program: A standard one-pulse experiment.

-

Solvent Suppression: If using D₂O, a presaturation sequence may be applied to suppress the residual HDO signal.

-

Acquisition Parameters: Set appropriate spectral width, acquisition time, and relaxation delay.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse program (e.g., PENDANT or DEPT) to obtain information about the number of attached protons for each carbon.

-

Acquisition Parameters: A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

A typical procedure for obtaining an FT-IR spectrum of the solid Ethyl 7-aminoheptanoate hydrochloride is as follows:

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Background Spectrum: Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Sample Spectrum: Place the sample in the beam path and record the spectrum.

-

Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Mass Spectrometry

To confirm the molecular weight and fragmentation pattern, the following mass spectrometry protocol can be employed:

-

Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

-

Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) in positive ion mode to generate the protonated molecular ion [M+H]⁺ of the free amine.

-

Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.

-

Fragmentation Analysis (MS/MS): To obtain structural information, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate fragment ions.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the compound's structure and its spectral data.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to the Synthesis of Ethyl 7-aminoheptanoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for Ethyl 7-aminoheptanoate hydrochloride, a key intermediate in the pharmaceutical and biotechnology sectors. This document details the starting materials, experimental protocols, and quantitative data to support research and development in organic synthesis.

Introduction

Ethyl 7-aminoheptanoate hydrochloride (CAS: 29840-65-1) is a versatile bifunctional molecule featuring a terminal primary amine and an ethyl ester. This structure makes it an invaluable building block for the synthesis of more complex molecules, including antivirals, enzyme inhibitors such as histone deacetylase (HDAC) inhibitors, and monomers for polymers like Nylon 7.[1][2] This guide explores the most common and effective methods for its synthesis, providing detailed procedural information and comparative data.

Synthetic Pathways

There are three primary, well-established synthetic pathways for the preparation of Ethyl 7-aminoheptanoate hydrochloride. The choice of route often depends on the availability and cost of the starting materials, as well as the desired scale of the synthesis.

The pathways originate from the following starting materials:

-

7-Aminoheptanoic Acid: The most direct route, involving a classic acid-catalyzed esterification.

-

Cycloheptanone: A multi-step synthesis proceeding through a lactam intermediate.

-

7-Bromoheptanoic Acid: A route that introduces the amino group via nucleophilic substitution.

Below is a logical workflow illustrating these synthetic approaches.

Caption: Synthetic workflows for Ethyl 7-aminoheptanoate hydrochloride.

Quantitative Data Summary

The following table summarizes the typical reaction conditions and yields for the key steps in the synthesis of Ethyl 7-aminoheptanoate hydrochloride.

| Starting Material(s) | Intermediate/Product | Reagents & Conditions | Reaction Time | Yield |

| 7-Aminoheptanoic Acid, Ethanol | Ethyl 7-aminoheptanoate HCl | Anhydrous HCl (gas or ethanolic solution), Reflux | 24 hours | High |

| Cycloheptanone, Hydroxylamine HCl | Cycloheptanone Oxime | Base (e.g., KOH), Reflux | Not specified | Good |

| Cycloheptanone Oxime | Enantholactam | Strong acid (e.g., Oleum, H₂SO₄), 100-130°C | 20-60 min | High Conversion/Selectivity |

| Enantholactam | 7-Aminoheptanoic Acid HCl | Concentrated HCl, H₂O, Reflux | Not specified | Good |

| 7-Bromoheptanoic Acid | 7-Aminoheptanoic Acid | Strong aqueous ammonia | Not specified | Moderate |

Experimental Protocols

Route 1: Fischer Esterification of 7-Aminoheptanoic Acid

This is the most direct method for the synthesis of Ethyl 7-aminoheptanoate hydrochloride. It involves the acid-catalyzed reaction between the carboxylic acid and ethanol.

Signaling Pathway Diagram:

Caption: Mechanism of Fischer Esterification.

Protocol:

-

Preparation of Ethanolic Hydrogen Chloride: Anhydrous hydrogen chloride gas is bubbled through absolute ethanol, or thionyl chloride is carefully added to cold absolute ethanol to generate HCl in situ.

-

Reaction Setup: 7-Aminoheptanoic acid (1 equivalent) is dissolved or suspended in the prepared ethanolic hydrogen chloride solution in a round-bottom flask equipped with a reflux condenser.[3]

-

Esterification: The reaction mixture is heated to reflux and maintained at this temperature for approximately 24 hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After cooling, the excess ethanol and HCl are removed under reduced pressure. This typically yields the crude Ethyl 7-aminoheptanoate hydrochloride as a solid.[3]

-

Purification: The crude product can be recrystallized by dissolving it in a minimum amount of warm absolute ethanol, followed by the slow addition of diethyl ether and cooling to 0°C to induce precipitation of the purified salt.[3]

Route 2: Synthesis from Cycloheptanone

4.2.1. Step 1: Synthesis of Cycloheptanone Oxime

Protocol:

-

A solution of hydroxylamine hydrochloride in water and a solution of potassium hydroxide in water are combined in a round-bottom flask and stirred at room temperature.

-

Cycloheptanone (1 equivalent) is added to the stirred mixture.

-

The reaction mixture is heated to reflux to form the oxime.

-

Upon completion, the product can be isolated by standard extraction procedures.

4.2.2. Step 2: Beckmann Rearrangement to Enantholactam

Protocol:

-

Cycloheptanone oxime (1 equivalent) is added to a strong acid, such as oleum or concentrated sulfuric acid, at an elevated temperature (typically 100-130°C).[4][5]

-

The reaction is highly exothermic and requires careful temperature control.

-

The reaction mixture is stirred for a short period (20-60 minutes) until the rearrangement is complete.[5]

-

The mixture is then carefully neutralized with a base (e.g., ammonia) to precipitate the crude enantholactam.

-

The product is isolated by filtration and can be purified by recrystallization or distillation. High conversions and selectivity are often reported for this reaction.[6]

4.2.3. Step 3: Hydrolysis of Enantholactam

Protocol:

-

Enantholactam (1 equivalent) is suspended in concentrated hydrochloric acid.[2]

-

The mixture is heated under reflux to induce hydrolysis of the lactam.

-

Upon completion of the reaction, the solution is cooled, which may cause the 7-aminoheptanoic acid hydrochloride to crystallize.

-

The product is collected by filtration and can be used directly in the subsequent esterification step.

4.2.4. Step 4: Esterification

The resulting 7-aminoheptanoic acid hydrochloride is then esterified as described in Route 1 (Section 4.1) .

Route 3: Synthesis from 7-Bromoheptanoic Acid

This route involves the nucleophilic substitution of the bromine atom with an amino group.

4.3.1. Step 1: Ammonolysis of 7-Bromoheptanoic Acid

Protocol:

-

7-Bromoheptanoic acid (1 equivalent) is treated with a strong aqueous solution of ammonia.[2]

-

The reaction is typically carried out in a sealed vessel at elevated temperature and pressure to facilitate the substitution.

-

After the reaction, the excess ammonia and water are removed under reduced pressure.

-

The resulting 7-aminoheptanoic acid is then purified, for example, by recrystallization.

4.3.2. Step 2: Esterification

The synthesized 7-aminoheptanoic acid is then converted to Ethyl 7-aminoheptanoate hydrochloride as described in Route 1 (Section 4.1) .

Conclusion

The synthesis of Ethyl 7-aminoheptanoate hydrochloride can be achieved through several viable pathways. The direct Fischer esterification of 7-aminoheptanoic acid is the most straightforward method, offering high yields in a single step. The route from cycloheptanone is a valuable alternative, particularly for large-scale synthesis, despite being a multi-step process. The pathway starting from 7-bromoheptanoic acid is also feasible but may present challenges in controlling the ammonolysis step. The selection of the optimal synthetic route will depend on factors such as starting material cost and availability, required purity, and the scale of production. The protocols and data presented in this guide provide a solid foundation for the successful synthesis of this important chemical intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. Ethyl 7-aminoheptanoate | High-Purity RUO [benchchem.com]

- 3. scielo.br [scielo.br]

- 4. US5264571A - Preparation of caprolactam by Beckmann rearrangement of cyclohexanone oxime - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Clean Beckmann rearrangement of cyclohexanone oxime in caprolactam-based Brønsted acidic ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

The Strategic Role of Ethyl 7-Aminoheptanoate Hydrochloride as a Bifunctional Linker: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 7-aminoheptanoate hydrochloride is a versatile bifunctional linker that is increasingly utilized in the rational design of sophisticated therapeutic agents. Its linear seven-carbon aliphatic chain, capped by a nucleophilic amino group and an electrophilic ethyl ester, provides a desirable combination of flexibility and reactivity. This technical guide provides an in-depth overview of the core attributes of ethyl 7-aminoheptanoate hydrochloride, including its physicochemical properties, synthesis, and pivotal role in the architecture of innovative drug modalities such as Proteolysis Targeting Chimeras (PROTACs), Histone Deacetylase (HDAC) inhibitors, and antiviral agents. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in research and development.

Introduction

In the landscape of modern drug discovery, bifunctional molecules have emerged as powerful tools to modulate biological processes with high specificity and efficacy. The design of these molecules often relies on a central linker component that connects two distinct functional moieties. The linker is not merely a passive spacer but plays a critical role in determining the overall pharmacological profile of the conjugate, including its solubility, cell permeability, and the spatial orientation of the terminal functional groups.

Ethyl 7-aminoheptanoate hydrochloride (CAS Number: 29840-65-1) has gained prominence as a valuable building block in this context. Its structure, featuring a primary amine and an ethyl ester separated by a seven-carbon chain, allows for sequential or orthogonal conjugation to different molecular entities. This guide will explore the multifaceted role of this linker in medicinal chemistry.

Physicochemical Properties

A thorough understanding of the physicochemical properties of ethyl 7-aminoheptanoate hydrochloride is essential for its effective use in synthesis and formulation. The hydrochloride salt form enhances its stability and handling characteristics.

| Property | Value | Reference(s) |

| CAS Number | 29840-65-1 | |

| Molecular Formula | C₉H₂₀ClNO₂ | |

| Molecular Weight | 209.71 g/mol | |

| Appearance | Off-white to pale red solid | |

| Melting Point | 119-122 °C | |

| Solubility | Slightly soluble in methanol and water | |

| Storage | 2-8°C, hygroscopic, under inert atmosphere |

Synthesis of Ethyl 7-Aminoheptanoate Hydrochloride

The synthesis of ethyl 7-aminoheptanoate hydrochloride is typically achieved through the esterification of 7-aminoheptanoic acid. Several methods have been reported, with the Fischer-Speier esterification being a common and straightforward approach.

Experimental Protocol: Fischer-Speier Esterification

This protocol describes the synthesis of ethyl 7-aminoheptanoate hydrochloride from 7-aminoheptanoic acid and ethanol using an acid catalyst.

Materials:

-

7-Aminoheptanoic acid

-

Absolute ethanol

-

Anhydrous hydrochloric acid (or thionyl chloride)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve 7-aminoheptanoic acid in a large excess of absolute ethanol in a round-bottom flask equipped with a reflux condenser.

-

Carefully add a catalytic amount of a strong acid, such as anhydrous hydrochloric acid, to the solution. Alternatively, thionyl chloride can be used, which also serves as a dehydrating agent.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

The resulting crude product, ethyl 7-aminoheptanoate hydrochloride, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield a white to off-white crystalline solid.

Caption: Synthesis workflow for ethyl 7-aminoheptanoate hydrochloride.

Applications as a Bifunctional Linker

The dual functionality of ethyl 7-aminoheptanoate hydrochloride makes it an ideal linker for conjugating two different molecules. The primary amine can be readily acylated or alkylated, while the ethyl ester can be hydrolyzed to a carboxylic acid for subsequent amide bond formation or other modifications.

Role in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. A PROTAC consists of a ligand for the protein of interest (POI) and a ligand for an E3 ligase, connected by a linker. The linker's length and composition are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).

Ethyl 7-aminoheptanoate hydrochloride provides a flexible aliphatic linker that can be incorporated into PROTAC design. The seven-carbon chain offers a suitable length to span the distance between the POI and the E3 ligase, facilitating their interaction and subsequent ubiquitination and degradation of the POI.

Caption: PROTAC-mediated protein degradation pathway.

Application in Histone Deacetylase (HDAC) Inhibitors

HDACs are a class of enzymes that play a crucial role in gene expression regulation. Aberrant HDAC activity is implicated in various diseases, including cancer. HDAC inhibitors (HDACi) have emerged as a promising class of therapeutics. A typical HDACi pharmacophore consists of a zinc-binding group (ZBG), a cap group that interacts with the enzyme surface, and a linker connecting them.

The aliphatic chain of ethyl 7-aminoheptanoate hydrochloride can serve as the linker in HDACi design. The length of this linker is a critical determinant of isoform selectivity and inhibitory potency. The seven-carbon chain provides a flexible spacer to optimally position the ZBG and the cap group within the active site of the HDAC enzyme.

Caption: Mechanism of action of HDAC inhibitors.

Potential in Antiviral Drug Design

The development of effective antiviral agents often involves strategies to enhance drug delivery and cellular uptake. Prodrug approaches, where a bioactive molecule is chemically modified to improve its pharmacokinetic properties, are widely employed. Amino acid ester prodrugs have been shown to be substrates for intestinal peptide transporters, thereby increasing the oral bioavailability of the parent drug.

Ethyl 7-aminoheptanoate, as an amino acid ester, can be conjugated to an antiviral nucleoside or other antiviral pharmacophores. This strategy has the potential to improve the absorption of the antiviral agent, leading to enhanced therapeutic efficacy. The ester linkage is designed to be cleaved by intracellular esterases, releasing the active antiviral drug at its site of action.

Conjugation Chemistry

The bifunctional nature of ethyl 7-aminoheptanoate hydrochloride allows for a variety of conjugation strategies. The primary amine is a potent nucleophile that readily participates in amide bond formation with activated carboxylic acids.

Experimental Protocol: Amide Bond Formation

This protocol outlines a general procedure for the coupling of a carboxylic acid to the amino group of ethyl 7-aminoheptanoate hydrochloride using a carbodiimide coupling agent.

Materials:

-

Ethyl 7-aminoheptanoate hydrochloride

-

Carboxylic acid of interest

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) (optional, as an activating agent)

-

A non-nucleophilic base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))

-

Anhydrous aprotic solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF))

-

Standard laboratory glassware

Procedure:

-

Dissolve the carboxylic acid of interest in the anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere.

-

Add the coupling agent (DCC or EDC) and, if used, the activating agent (NHS or HOBt). Stir the mixture at room temperature for 30-60 minutes to pre-activate the carboxylic acid.

-

In a separate flask, dissolve ethyl 7-aminoheptanoate hydrochloride in the anhydrous solvent and add the non-nucleophilic base to neutralize the hydrochloride and liberate the free amine.

-

Slowly add the solution of the free amine to the activated carboxylic acid mixture.

-

Stir the reaction mixture at room temperature for several hours to overnight, monitoring the reaction progress by TLC.

-

Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (in the case of DCC).

-

Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the desired amide conjugate.

Caption: Workflow for amide bond formation.

Conclusion

Ethyl 7-aminoheptanoate hydrochloride is a valuable and versatile bifunctional linker in the toolkit of medicinal chemists. Its straightforward synthesis, well-defined reactivity, and flexible aliphatic chain make it an attractive component for the construction of complex therapeutic agents. As the fields of targeted protein degradation, epigenetic modulation, and antiviral prodrugs continue to evolve, the strategic application of linkers like ethyl 7-aminoheptanoate hydrochloride will undoubtedly play a crucial role in the development of next-generation medicines. This guide provides a foundational understanding of its properties and applications, intended to empower researchers in their pursuit of novel therapeutic strategies.

The Versatility of Ethyl 7-aminoheptanoate Hydrochloride in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethyl 7-aminoheptanoate hydrochloride is a versatile bifunctional molecule that has emerged as a crucial building block in modern medicinal chemistry. Its unique structure, featuring a terminal primary amine and an ethyl ester separated by a seven-carbon aliphatic chain, provides a flexible and adaptable scaffold for the synthesis of a diverse range of bioactive compounds. This technical guide delves into the core applications of Ethyl 7-aminoheptanoate hydrochloride, presenting key quantitative data, detailed experimental protocols, and visual representations of its role in various therapeutic areas.

Core Applications in Drug Discovery and Development

Ethyl 7-aminoheptanoate hydrochloride's utility stems from its dual reactivity, allowing for its incorporation into complex molecular architectures. The primary amino group serves as a nucleophile for amide bond formation and alkylation, while the ethyl ester can be hydrolyzed to a carboxylic acid or used in further ester-based modifications. This has led to its application in several key areas of medicinal chemistry:

-

Proteolysis Targeting Chimeras (PROTACs): As a flexible linker, it connects a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand, facilitating targeted protein degradation. The length and composition of the linker are critical for the efficacy of the PROTAC.[1]

-

Synthesis of Tianeptine: It is a key intermediate in the synthesis of the atypical antidepressant drug, tianeptine.[2]

-

Histone Deacetylase (HDAC) Inhibitors: The seven-carbon chain acts as a linker region to connect the zinc-binding group and the "cap" group of HDAC inhibitors, influencing their potency and selectivity.

-

Antiviral Agents: Derivatives incorporating long alkyl chains have been investigated as potential viral entry inhibitors, particularly for viruses like Ebola.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from studies involving derivatives of Ethyl 7-aminoheptanoate, highlighting the impact of linker length and composition on biological activity.

Table 1: PROTACs with Varying Alkyl/Ether Linker Lengths Targeting TBK1

| Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| < 12 | No degradation observed | - |

| 12-29 | Submicromolar | - |

| 21 | 3 | 96 |

| 29 | 292 | 76 |

| Data compiled from studies on PROTACs with varying linker lengths.[1] |

Table 2: HDAC Inhibitory Activity of Selected Compounds

| Compound | Linker Description | HDAC1 IC50 (nM) | HDAC6 IC50 (nM) |

| AMC-2-215 | Contains an alkene functionality | ~3 | 9.51 |

| AMC-2-072 | Saturated alkyl linker (shorter than AMC-2-215) | ~1114 | 557 |

| AMC-2-036 | Contains a phenyl group with para-amide | ~523 | 21.8 |

| Illustrative data from a study on dual HDAC/proteasome inhibitors.[4] |

Key Experimental Protocols

This section provides detailed methodologies for key synthetic transformations involving Ethyl 7-aminoheptanoate hydrochloride and its derivatives.

Protocol 1: General Amide Bond Formation using Ethyl 7-aminoheptanoate hydrochloride

Objective: To couple a carboxylic acid to the primary amine of Ethyl 7-aminoheptanoate hydrochloride.

Materials:

-

Ethyl 7-aminoheptanoate hydrochloride

-

Carboxylic acid of interest

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA) or Diisopropylethylamine (DIEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.

-

Add EDC (1.2 eq) or DCC (1.2 eq) to the solution and stir for 15-20 minutes at 0 °C.

-

In a separate flask, dissolve Ethyl 7-aminoheptanoate hydrochloride (1.0 eq) in anhydrous DCM or DMF and add TEA or DIEA (2.2 eq) to neutralize the hydrochloride salt and act as a base.

-

Add the solution of Ethyl 7-aminoheptanoate free base to the activated carboxylic acid solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC was used).

-

Dilute the filtrate with DCM and wash successively with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amide product.

Protocol 2: Synthesis of Tianeptine Intermediate

Objective: To synthesize an intermediate for tianeptine via nucleophilic substitution.

Materials:

-

3-chloro-6,11-dihydro-6-methyldibenzo[c,f][5][6]thiazepine-11-ol 5,5-dioxide

-

Thionyl chloride or other chlorinating agent

-

Ethyl 7-aminoheptanoate hydrochloride

-

A suitable base (e.g., triethylamine)

-

Anhydrous solvent (e.g., toluene or nitromethane)

Procedure:

-

The starting alcohol, 3-chloro-6,11-dihydro-6-methyldibenzo[c,f][5][6]thiazepine-11-ol 5,5-dioxide, is first chlorinated to the corresponding 11-chloro derivative using a suitable chlorinating agent like thionyl chloride.[7]

-

The resulting chlorinated intermediate (1.0 eq) is then reacted with Ethyl 7-aminoheptanoate (prepared by neutralizing the hydrochloride salt with a base) (1.0-1.2 eq) in an anhydrous solvent such as toluene or nitromethane.[8]

-

The reaction is typically carried out at an elevated temperature (reflux) and monitored by TLC or LC-MS until the starting material is consumed.

-

After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is then worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is washed with brine, dried over a drying agent, and concentrated.

-

The crude product, ethyl 7-[(3-chloro-6,11-dihydro-6-methyldibenzo[c,f][5][6]thiazepin-11-yl)amino]heptanoate S,S-dioxide, is then purified, typically by column chromatography.[8]

-

Subsequent hydrolysis of the ester group yields tianeptine.[8]

Visualizing the Mechanism: PROTAC-Mediated Protein Degradation

The following diagram illustrates the signaling pathway of the ubiquitin-proteasome system, which is harnessed by PROTACs that incorporate linkers derived from Ethyl 7-aminoheptanoate.

Caption: PROTAC-mediated protein degradation workflow.

The following diagram illustrates a general experimental workflow for the synthesis and evaluation of molecules derived from Ethyl 7-aminoheptanoate hydrochloride.

Caption: General workflow for synthesis and evaluation.

Conclusion

Ethyl 7-aminoheptanoate hydrochloride is a cornerstone molecule in medicinal chemistry, offering a synthetically tractable and versatile platform for the development of novel therapeutics. Its application as a flexible linker in PROTACs and HDAC inhibitors, as well as its role as a key intermediate in the synthesis of established drugs like tianeptine, underscores its significance. The ability to systematically modify the seven-carbon chain provides a powerful tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates. As drug discovery continues to evolve towards more complex and targeted modalities, the importance of such adaptable building blocks is set to grow, ensuring that Ethyl 7-aminoheptanoate hydrochloride will remain a valuable asset in the medicinal chemist's toolbox.

References

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Novel Small Molecule Entry Inhibitors of Ebola Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histone Deacetylase (HDAC) Inhibitor Linker Specificity Determinants are Preserved in a Class of Dual HDAC/Non-Covalent Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Classics in Chemical Neuroscience: Tianeptine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Production Method of Tianeptine sodium - Chempedia - LookChem [lookchem.com]

Ethyl 7-Aminoheptanoate Hydrochloride: A Versatile Precursor for Advanced Peptide Synthesis and Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 7-aminoheptanoate hydrochloride has emerged as a critical building block in the synthesis of complex peptides and peptide-based therapeutics. Its bifunctional nature, featuring a terminal primary amine and a protected carboxylic acid ester, separated by a flexible seven-carbon aliphatic chain, makes it an invaluable precursor for a range of applications, from constructing peptide mimetics to developing targeted drug delivery systems.[1] This guide provides a comprehensive overview of its application in peptide synthesis, with a focus on its use in creating potent Histone Deacetylase (HDAC) inhibitors.

Chemical Properties and Advantages in Synthesis

Ethyl 7-aminoheptanoate hydrochloride serves as a versatile linker or spacer in the construction of complex molecules. The ethyl ester provides improved solubility in organic solvents compared to the free acid, facilitating easier handling and reaction conditions.[1] The terminal amino group is a potent nucleophile, readily participating in standard peptide coupling reactions.[1]

Table 1: Physicochemical Properties of Ethyl 7-Aminoheptanoate Hydrochloride

| Property | Value | Reference |

| CAS Number | 29840-65-1 | [2] |

| Molecular Formula | C9H20ClNO2 | [2] |

| Molecular Weight | 209.71 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [2][3] |

| Melting Point | 119-122 °C | [2] |

| Solubility | Slightly soluble in methanol and water | [2] |

Application in the Synthesis of HDAC Inhibitor-Peptide Conjugates

A significant application of ethyl 7-aminoheptanoate hydrochloride is in the synthesis of Histone Deacetylase (HDAC) inhibitors, a promising class of anti-cancer agents.[4][5] It can be utilized as a linker to conjugate a pharmacophore to a nuclear localization signal (NLS) peptide, enhancing the targeted delivery of the inhibitor to the nucleus where HDACs are primarily located.[6]

Experimental Protocol: Synthesis of a C-Terminal Amide Peptide with a 7-Aminoheptanoic Acid Linker via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual solid-phase synthesis of a model peptide amide incorporating a 7-aminoheptanoic acid linker, based on the widely used Fmoc/tBu strategy.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids

-

Ethyl 7-aminoheptanoate hydrochloride

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (HPLC grade)

-

Acetic anhydride

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes in a solid-phase synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

First Amino Acid Coupling:

-

Dissolve the first Fmoc-protected amino acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.

-

Add DIC (3 equivalents) to the amino acid solution to pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.

-

Wash the resin with DMF and DCM.

-

-

Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF (10:1:89 v/v/v) for 30 minutes. Wash the resin with DMF and DCM.

-

Peptide Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the desired peptide sequence.

-

Coupling of 7-Aminoheptanoic Acid Linker:

-

Following the final amino acid coupling and Fmoc deprotection, prepare a solution of ethyl 7-aminoheptanoate hydrochloride (3 equivalents) and DIPEA (3.5 equivalents) in DMF to neutralize the hydrochloride salt.

-

In a separate vessel, activate the C-terminus of the resin-bound peptide using DIC and HOBt as described in step 3.

-

Add the neutralized ethyl 7-aminoheptanoate solution to the activated peptide-resin and agitate for 4-6 hours.

-

Monitor the reaction for completeness.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Final Fmoc Deprotection: If an N-terminal modification is not required, remove the final Fmoc group using 20% piperidine in DMF.

-

Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.[7]

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide under vacuum.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptide using mass spectrometry (MS) and analytical HPLC. NMR spectroscopy can be used for detailed structural analysis.[8]

Table 2: Representative Quantitative Data for Peptide Synthesis Steps

| Step | Reagents & Conditions | Typical Yield/Purity | Reference |

| Resin Loading | Fmoc-AA-OH, DIC, HOBt, DIPEA in DMF | >95% loading efficiency | [9] |

| Amino Acid Coupling | Fmoc-AA-OH, DIC, HOBt in DMF, 2-4h | >99% coupling efficiency (per step) | [10] |

| Linker Coupling | Ethyl 7-aminoheptanoate HCl, DIPEA, DIC, HOBt in DMF, 4-6h | >95% | Estimated from similar coupling reactions |

| Final Peptide Yield | After cleavage and purification | 10-40% (overall) | General range for SPPS |

| HDAC Inhibition (IC50) | For a peptide-SAHA conjugate with C7 linker | HDAC1/2: ~3-fold improvement vs SAHA | [6] |

Note: Yields and purity are highly dependent on the specific peptide sequence and synthesis conditions.

Visualization of Workflows and Pathways

Experimental Workflow for Peptide-Linker Synthesis

The following diagram illustrates the general workflow for the solid-phase synthesis of a peptide incorporating the 7-aminoheptanoic acid linker.

Caption: Solid-phase synthesis workflow for a peptide with a 7-aminoheptanoic acid linker.

Signaling Pathway of Histone Deacetylase (HDAC) Inhibition

Peptides synthesized with an ethyl 7-aminoheptanoate linker can be conjugated to HDAC inhibitors. These inhibitors play a crucial role in cancer therapy by altering gene expression. The diagram below illustrates the simplified signaling pathway.

Caption: Simplified signaling pathway of HDACs and the effect of their inhibition.

Conclusion

Ethyl 7-aminoheptanoate hydrochloride is a highly valuable and versatile precursor in the field of peptide synthesis and drug discovery. Its unique structural features allow for its effective use as a flexible linker, enabling the creation of sophisticated peptide conjugates with enhanced therapeutic potential, particularly in the development of targeted HDAC inhibitors for cancer therapy. The protocols and workflows outlined in this guide provide a solid foundation for researchers to incorporate this valuable building block into their synthetic strategies.

References

- 1. Characterization of Histone Deacetylase Mechanisms in Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone Deacetylases and Mechanisms of Regulation of Gene Expression (Histone deacetylases in cancer) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Frontiers | Mechanisms of HDACs in cancer development [frontiersin.org]

- 6. Design and Synthesis of Novel Histone Deacetylase Inhibitor Derived from Nuclear Localizasion Signal Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Practical Peptide Synthesis Workflow Using Amino-Li-Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

- 9. people.uniurb.it [people.uniurb.it]

- 10. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust Protocol for Amide Coupling Reactions Using Ethyl 7-aminoheptanoate Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amide bond formation is a cornerstone of organic synthesis, particularly in the fields of medicinal chemistry and drug development. Ethyl 7-aminoheptanoate hydrochloride is a valuable building block in the synthesis of a variety of molecules due to its linear seven-carbon chain, which can act as a versatile spacer, and its terminal amino and ester functionalities that allow for further chemical modifications.[1][2] This application note provides a detailed, step-by-step protocol for a reliable and efficient amide coupling reaction between a generic carboxylic acid and Ethyl 7-aminoheptanoate hydrochloride using the common coupling reagents 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).[3][4][5][6]

The presence of the amine as a hydrochloride salt necessitates the use of a base to liberate the free amine for the coupling reaction. This protocol incorporates the use of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), to neutralize the salt and drive the reaction to completion.[3][7]

Experimental Protocol

This protocol outlines a general procedure for the amide coupling of a carboxylic acid with Ethyl 7-aminoheptanoate hydrochloride. The specific quantities of reagents should be calculated based on the molecular weight of the chosen carboxylic acid.

Materials and Reagents

-

Carboxylic Acid

-

Ethyl 7-aminoheptanoate hydrochloride

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure

-

Reaction Setup: To a clean, dry round-bottom flask, add the carboxylic acid (1.0 equivalent).

-

Dissolution: Dissolve the carboxylic acid in an appropriate volume of anhydrous DCM or DMF.

-

Addition of Amine Salt and Base: Add Ethyl 7-aminoheptanoate hydrochloride (1.1 equivalents) to the solution. Follow this with the addition of DIPEA or TEA (2.2 equivalents). The excess base is crucial to both neutralize the hydrochloride salt and facilitate the coupling reaction.[3] Stir the mixture at room temperature for 10-15 minutes to ensure the complete formation of the free amine.

-

Activation: Cool the reaction mixture to 0 °C using an ice bath. Add HOBt (1.2 equivalents) followed by the portion-wise addition of EDC·HCl (1.2 equivalents).[5][8]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

Once the reaction is complete, dilute the mixture with DCM or an appropriate organic solvent.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.

Data Presentation

The following table provides a summary of the stoichiometry for a typical amide coupling reaction as described in the protocol.

| Reagent | Molar Equivalents | Role |

| Carboxylic Acid | 1.0 | Substrate |

| Ethyl 7-aminoheptanoate hydrochloride | 1.1 | Amine source |

| EDC·HCl | 1.2 | Coupling agent[4][6] |

| HOBt | 1.2 | Racemization suppressor and activation enhancer[4][9] |

| DIPEA or TEA | 2.2 | Base to neutralize HCl salt and facilitate coupling[3] |

Visualizations

Signaling Pathway of EDC/HOBt Mediated Amide Coupling

Caption: Mechanism of EDC/HOBt mediated amide bond formation.

Experimental Workflow for Amide Coupling

Caption: Step-by-step workflow for amide coupling.

References

- 1. nbinno.com [nbinno.com]

- 2. Ethyl 7-aminoheptanoate | High-Purity RUO [benchchem.com]

- 3. Amide Synthesis [fishersci.co.uk]

- 4. peptide.com [peptide.com]

- 5. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]

- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 7. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]

- 8. peptide.com [peptide.com]

- 9. luxembourg-bio.com [luxembourg-bio.com]

Application Note: Utilizing Ethyl 7-aminoheptanoate Hydrochloride as a Flexible Spacer in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of peptide synthesis, the incorporation of non-natural amino acids and spacers is a critical strategy for modulating the physicochemical properties and biological activity of peptides.[1] Spacers, which are chemical moieties that separate functional domains, can enhance solubility, reduce steric hindrance, and improve the stability of synthetic peptides.[2] Ethyl 7-aminoheptanoate hydrochloride is a versatile building block that can be employed as a flexible, seven-carbon aliphatic spacer in solid-phase peptide synthesis (SPPS). This application note provides detailed protocols and technical guidance for the successful incorporation of Ethyl 7-aminoheptanoate into peptide sequences using standard Fmoc-based chemistry.

Advantages of Incorporating Ethyl 7-aminoheptanoate as a Spacer

The use of an aliphatic spacer like Ethyl 7-aminoheptanoate offers several advantages in peptide design:

-

Enhanced Flexibility: The seven-carbon chain imparts significant conformational flexibility to the peptide backbone, which can be beneficial for optimizing interactions with biological targets.

-

Modulation of Hydrophobicity: The alkyl chain increases the hydrophobicity of the peptide, which can influence its membrane permeability and interaction with hydrophobic pockets of proteins.[3]

-

Improved Biological Stability: The introduction of a non-natural spacer can confer resistance to enzymatic degradation, thereby prolonging the in vivo half-life of the peptide.

-

Versatile Handle for Conjugation: The terminal ester group can potentially be used for further chemical modifications post-synthesis, although this application is not the focus of this protocol.

Overall Workflow

The incorporation of Ethyl 7-aminoheptanoate hydrochloride into a peptide sequence follows the general principles of Fmoc-based SPPS. The workflow begins with the assembly of the desired peptide sequence on a solid support, followed by the coupling of the aminoheptanoate spacer, and concludes with the cleavage of the final peptide from the resin and removal of protecting groups.

Caption: Overall workflow for the solid-phase synthesis of a peptide incorporating an Ethyl 7-aminoheptanoate spacer.

Experimental Protocols

The following protocols are based on a standard 0.1 mmol synthesis scale. Adjustments may be necessary depending on the specific peptide sequence and resin loading capacity.

Materials and Reagents

| Reagent | Purpose |

| Rink Amide Resin (or other suitable resin) | Solid support for peptide synthesis |

| Fmoc-protected amino acids | Building blocks for the peptide chain |

| Ethyl 7-aminoheptanoate hydrochloride | Spacer molecule |

| N,N-Dimethylformamide (DMF) | Primary solvent for SPPS |

| Dichloromethane (DCM) | Solvent for washing |

| 20% (v/v) Piperidine in DMF | Fmoc deprotection reagent |

| Coupling Reagents (e.g., HBTU, HATU, DIC) | Activation of carboxylic acids |

| Additives (e.g., HOBt, OxymaPure) | Reduce racemization during coupling |

| N,N-Diisopropylethylamine (DIPEA) | Base for coupling reactions |

| Trifluoroacetic acid (TFA) | Cleavage from resin |

| Scavengers (e.g., TIS, H₂O, EDT) | Quench reactive cations during cleavage |

| Cold Diethyl Ether | Precipitation of the crude peptide |

| Table 1: Key Materials and Reagents |

Protocol 1: Resin Preparation and Peptide Elongation

-

Resin Swelling: Place the resin in a suitable reaction vessel and swell in DMF for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat for 10 minutes.

-

Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

Amino Acid Coupling:

-

Pre-activate the Fmoc-amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU, 3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Confirm completion of the coupling reaction using a Kaiser test.

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

Repeat steps 2-5 for each amino acid in the sequence.

Protocol 2: Incorporation of Ethyl 7-aminoheptanoate Spacer

-

Final Fmoc Deprotection: After coupling the final amino acid, perform the Fmoc deprotection as described in Protocol 1, step 2.

-

Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

Spacer Coupling:

-

In a separate vial, dissolve Ethyl 7-aminoheptanoate hydrochloride (3-5 equivalents) in DMF. Add DIPEA (3-5 equivalents) to neutralize the hydrochloride salt.

-

Add the coupling reagent (e.g., HBTU, 3-5 equivalents) and additional DIPEA (3-5 equivalents) to the spacer solution to pre-activate it for 5-10 minutes.

-

Add the activated spacer solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 2-4 hours. Due to the less reactive nature of the spacer compared to α-amino acids, a longer coupling time may be required.

-

Monitor the reaction completion with a Kaiser test.

-

-

Washing: Wash the resin extensively with DMF (5x) and DCM (5x) to remove any unreacted spacer and coupling byproducts.

Caption: Chemical steps for the incorporation of the Ethyl 7-aminoheptanoate spacer onto the peptide-resin.

Protocol 3: Final Cleavage and Peptide Precipitation

-

Resin Preparation: Wash the final peptide-resin with DCM (3x) and dry it thoroughly under vacuum.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide. A commonly used cocktail is Reagent K.

Reagent Volume Percentage Trifluoroacetic acid 82.5% Phenol 5% Water 5% Thioanisole 5% 1,2-Ethanedithiol (EDT) 2.5% Table 2: Composition of Reagent K Cleavage Cocktail. -

Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.[4]

-

Peptide Isolation: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

-

Precipitation: Add the combined filtrate dropwise into a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide will form.

-

Washing and Drying: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the pellet twice with cold diethyl ether. Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data and Expected Yields

The efficiency of each coupling step is crucial for the overall yield and purity of the final peptide.[5][6] The following table provides expected values for a model 10-mer peptide synthesized on a 0.1 mmol scale.

| Parameter | Typical Value | Notes |